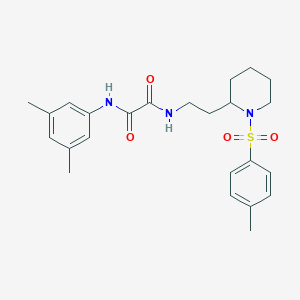
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, also known as BBP or BBP-12, is a synthetic compound that belongs to the family of benzimidazole derivatives. BBP has been found to exhibit a range of biological activities and has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the modulation of immune system function. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disease.
实验室实验的优点和局限性
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile also has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for research on 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for a range of diseases. Additionally, the development of new derivatives of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile with improved properties and efficacy is an area of ongoing research.
合成方法
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can be synthesized through a multistep process involving the reaction of 4-butoxyaniline with 2-mercaptobenzimidazole, followed by the reaction of the resulting intermediate with ethyl acetoacetate and finally, the reaction of the resulting product with cyanogen bromide. The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been optimized to yield high purity and yield.
科学研究应用
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been extensively studied for its potential applications in scientific research, including cancer research, neurodegenerative disease research, and cardiovascular disease research.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile involves the condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane to form the corresponding Schiff base, which is then cyclized with cyanogen bromide to yield the benzimidazole ring. The resulting benzimidazole derivative is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "4-butoxybenzaldehyde", "1,3-diaminopropane", "cyanogen bromide", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: Condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with cyanogen bromide in acetonitrile to yield the benzimidazole ring.", "Step 3: Reaction of the benzimidazole derivative with ethyl cyanoacetate in ethanol to form the final product, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile." ] } | |
CAS 编号 |
476211-01-5 |
产品名称 |
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile |
分子式 |
C20H19N3O2 |
分子量 |
333.391 |
IUPAC 名称 |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16- |
InChI 键 |
XCCKVVWUZZZDJE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



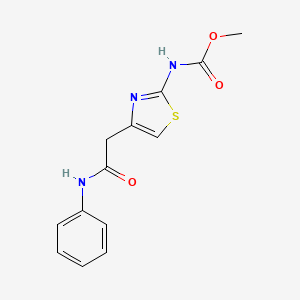
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
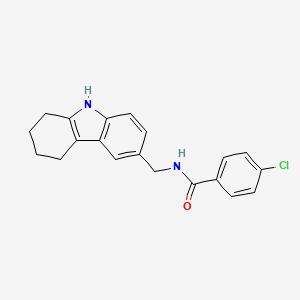
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)
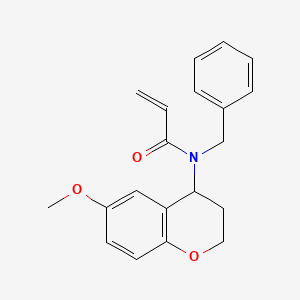
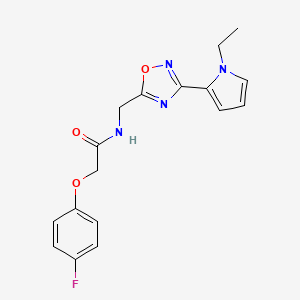
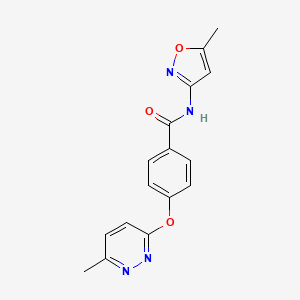
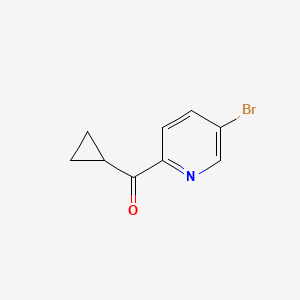
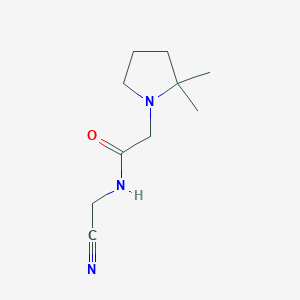
![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)

